N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethoxyethyl)-N’-(4-fluorophenyl)ethanediamide is a synthetic organic compound that belongs to the class of ethanediamides These compounds are characterized by the presence of two amide groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-N’-(4-fluorophenyl)ethanediamide typically involves the reaction of 4-fluoroaniline with a suitable ethane-based diamide precursor. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures (e.g., 50-100°C) to ensure proper reaction kinetics.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-N’-(4-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of amide groups to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,2-dimethoxyethyl)-N’-(4-fluorophenyl)ethanediamide oxides, while reduction may produce corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its pharmacological properties, including potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-N’-(4-fluorophenyl)ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-dimethoxyethyl)-N’-(4-chlorophenyl)ethanediamide: Similar structure with a chlorine atom instead of fluorine.
N-(2,2-dimethoxyethyl)-N’-(4-bromophenyl)ethanediamide: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in N-(2,2-dimethoxyethyl)-N’-(4-fluorophenyl)ethanediamide may confer unique properties such as increased lipophilicity and metabolic stability, making it distinct from its chloro- and bromo- analogs.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(4-fluorophenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c1-18-10(19-2)7-14-11(16)12(17)15-9-5-3-8(13)4-6-9/h3-6,10H,7H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXSRMSQRXFKPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=C(C=C1)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.